molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

Benzyl methacrylate

Cat. No.: B145911
CAS No.: 2495-37-6
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
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Description

Benzyl methacrylate is an organic compound with the chemical formula C11H12O2. It is an ester of methacrylic acid and benzyl alcohol. This compound is commonly used in the production of polymers and copolymers due to its ability to undergo polymerization. This compound is known for its applications in various fields, including coatings, adhesives, and as a monomer in the synthesis of specialty polymers .

Mechanism of Action

Target of Action

Benzyl methacrylate (BzMA) is a type of organic chemical compound . It is primarily used in the field of polymer science, where it acts as a monomer in the formation of polymers . The primary targets of BzMA are therefore the other monomers and initiators present in the polymerization reaction .

Mode of Action

BzMA interacts with its targets through a process known as free radical polymerization . In this process, an initiator molecule generates a free radical, which then reacts with the BzMA monomer. This reaction forms a new radical, which can react with additional monomers, leading to the formation of a polymer chain .

Biochemical Pathways

The polymers formed from bzma can have various applications in biological systems, such as in the creation of bio-based acrylates .

Pharmacokinetics

It’s important to note that bzma is a liquid at room temperature with a density of 104 g/mL .

Result of Action

The primary result of BzMA’s action is the formation of polymers. These polymers can have a variety of properties depending on the specific conditions of the polymerization reaction, including the presence of other monomers . For example, copolymers of BzMA and 2-hydroxy-3-benzophenoxy propyl methacrylate (HBPPMA) have been shown to have varying glass transition temperatures depending on the ratio of BzMA to HBPPMA .

Action Environment

The action of BzMA is influenced by several environmental factors. For instance, the polymerization reaction requires a specific temperature (60 °C in some cases ) and the presence of an initiator . Additionally, BzMA should be stored in a cool, dry place and used only in a well-ventilated area or outdoors . It should also be kept away from oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methacrylate can be synthesized through the esterification of methacrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of methacrylic acid and benzyl alcohol into a reactor, where the esterification takes place. The product is then separated and purified using distillation and other separation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl methacrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

benzyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJOEFVRHOZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-83-0
Record name Poly(benzyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-83-0
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DSSTOX Substance ID

DTXSID0022193
Record name Benzyl methacrylate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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CAS No.

2495-37-6
Record name Benzyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Record name 2-Propenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl methacrylate
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Record name Benzyl methacrylate
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Record name BENZYL METHACRYLATE
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Synthesis routes and methods

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
950 g
Type
reactant
Reaction Step Four
Quantity
46.2 g
Type
reactant
Reaction Step Four
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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